

Crystal Structure Analysis of 19-Epi FK-506 Complexes

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Compound of Interest

Compound Name: 19-Epi FK-506

Cat. No.: B12086173

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Technical Guide & Structural Biology Framework

Executive Summary

19-Epi FK-506 (Tacrolimus 19-epimer) is a significant structural isomer and degradation impurity of the immunosuppressant FK-506. While FK-506 functions by forming a gain-of-function ternary complex with FKBP12 and Calcineurin (CaN), the 19-epimer exhibits a distinct pharmacological profile. This guide details the structural analysis of these complexes, elucidating how a single chiral inversion at the C19 position disrupts the "effector face" of the drug-immunophilin complex, thereby abrogating Calcineurin inhibition while retaining FKBP12 binding affinity.

Structural Biology Framework

To understand the 19-Epi variant, one must first establish the baseline architecture of the active FK-506 complex. The mechanism relies on the "dual-domain" nature of the ligand:

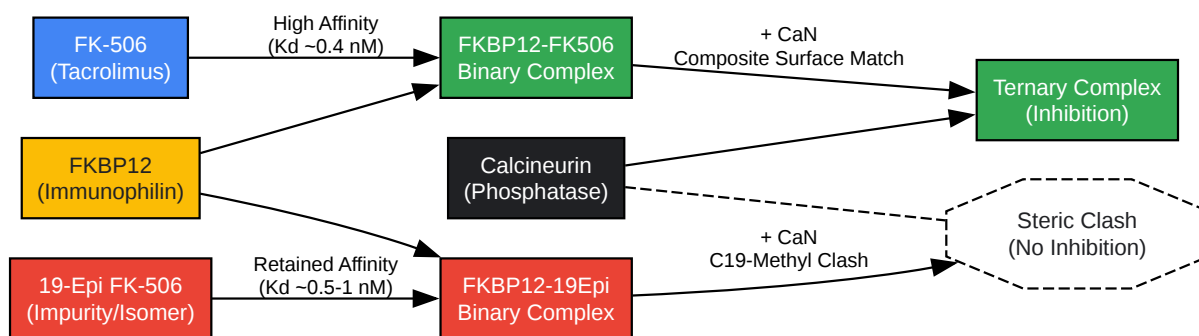
- Binding Domain (C1–C14): Anchors the drug to the immunophilin FKBP12.

- Effector Domain (C15–C24): Forms a composite surface with FKBP12 to bind and inhibit Calcineurin.

The 19-Epi congener involves an inversion of the methyl group configuration at Carbon 19, located directly within the effector domain.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the divergent signaling pathways between the active drug and its epimer.



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Figure 1: Divergent structural pathways. The 19-Epi variant forms the binary complex but fails to recruit Calcineurin due to effector surface disruption.

Detailed Structural Analysis

This section analyzes the atomic-level interactions derived from X-ray crystallography of FKBP12-ligand complexes (PDB reference baseline: 1FKJ for FK506).

The Anchor: FKBP12 Binding Pocket

Both FK-506 and **19-Epi FK-506** bind to the hydrophobic pocket of FKBP12. The structural integrity of this interaction is largely preserved in the epimer.

- Key Residues: Tyr26, Phe46, Trp59, Phe99.
- Interaction Type: Hydrophobic burial of the pipercolate ring (C2–C6) and the pyranose ring.

- **19-Epi Consequence:** The C19 position is distal to the primary FKBP12 binding pocket. Therefore, **19-Epi FK-506** retains high affinity for FKBP12, acting as an "immunophilin sink" without downstream efficacy.

The Effector: Calcineurin Interface

The critical differentiation occurs at the composite surface formed by FKBP12 and the C15–C24 region of the macrocycle.

- **FK-506 (Active):** The C19-methyl group (S-configuration) projects into a specific hydrophobic groove on the Calcineurin B subunit / Calcineurin A catalytic domain interface. This complementarity is essential for the high-affinity ternary complex ($K_d \sim 6$ nM).
- **19-Epi FK-506 (Inactive):** The inversion to the (R)-configuration at C19 reorients the methyl group.
 - **Steric Clash:** The methyl group now clashes with residues Leu115 or Val314 (numbering varies by species) on the Calcineurin surface.
 - **Loss of Shape Complementarity:** The "hump" required to lock into Calcineurin is geometrically distorted, preventing the formation of the ternary complex.

Comparative Data Summary

The following table summarizes the quantitative structural and pharmacological differences.

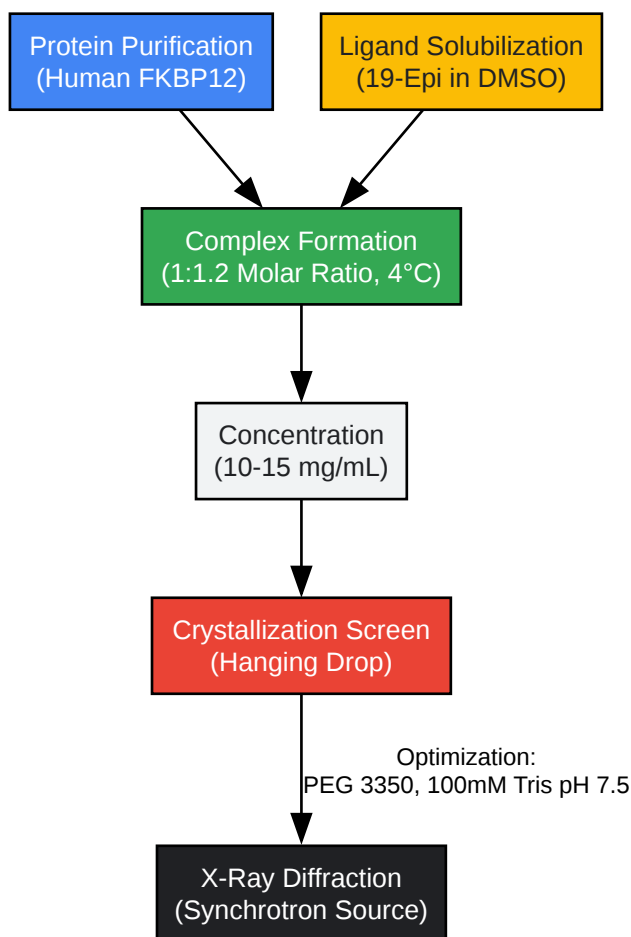
Feature	FK-506 (Tacrolimus)	19-Epi FK-506	Structural Consequence
PDB Reference	1FKJ (Binary), 1TCO (Ternary)	Modeled based on 1FKJ	Reference Baseline
FKBP12 Affinity (Kd)	~0.4 nM	~0.4 – 1.0 nM	Retained: Binding pocket is unaffected.
Calcineurin IC50	~0.5 nM	> 1000 nM (Inactive)	Lost: Effector surface disruption.
C19 Configuration	(S)-Methyl	(R)-Methyl	Inverted chiral center.
C21 Allyl Orientation	Optimal for CaN groove	Distorted	Induced conformational shift.
Biological Role	Immunosuppressant	Impurity / Antagonist	Competes for FKBP12 but does not inhibit CaN.

Experimental Protocols

To validate these structural claims, the following protocols for purification and crystallization are recommended.

Crystallization Workflow

The crystallization of the FKBP12-19Epi complex follows the hanging drop vapor diffusion method.



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Figure 2: Crystallization workflow for FKBP12-Ligand complexes.

Protocol Details

- Complex Formation:
 - Mix purified recombinant human FKBP12 (in 20 mM Tris, 50 mM NaCl, pH 7.5) with **19-Epi FK-506** (dissolved in DMSO) at a 1:1.2 molar ratio.
 - Incubate for 1 hour on ice to ensure saturation.
 - Note: Excess ligand is hydrophobic; centrifuge at 13,000 x g for 10 mins to remove precipitates.
- Crystallization:

- Method: Hanging drop vapor diffusion at 293 K.
- Reservoir Solution: 2.0 M Ammonium Sulfate, 5% PEG 400, 100 mM HEPES pH 7.5 (Classic condition for FKBP12).
- Drop: 1 μ L protein complex + 1 μ L reservoir solution.
- Data Collection:
 - Cryoprotect crystals in reservoir solution + 25% glycerol.
 - Collect data at 100 K. Focus refinement on the C15–C24 loop regions to visualize the epimer configuration.

Pharmacological Implications

The structural analysis of **19-Epi FK-506** highlights a critical principle in drug design: Dual-Domain Independence.

- **Purity Criticality:** Since 19-Epi binds FKBP12 with high affinity but fails to inhibit Calcineurin, it acts as a competitive antagonist to the active drug. High levels of this impurity in a formulation could theoretically reduce the therapeutic efficacy of Tacrolimus by sequestering the available FKBP12 pool.
- **Stability:** The C19 epimerization is a common degradation pathway under acidic or basic stress. Structural monitoring is essential for quality control in drug development.

References

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